molecular formula C13H10ClN3O B2985637 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 58347-53-8

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2985637
CAS No.: 58347-53-8
M. Wt: 259.69
InChI Key: WIKCPDRQLQTHLU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the CAS Registry Number 77493-80-2 . Its molecular formula is C13H10ClN3O, and it has a molecular weight of 259.69 g/mol . The compound is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a class of fused heterocyclic rings known for its considerable chemical and pharmacological importance in scientific research . Pyrazolo[1,5-a]pyrimidines have been identified as a core structure in compounds with a range of biological activities, and they have shown potential as key intermediates in medicinal chemistry . As such, this specific compound serves as a valuable building block for researchers developing new active molecules in disciplines like drug discovery and chemical biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYTPDJKBELJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201452
Record name 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58347-53-8
Record name 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate pyrazole derivative. This intermediate is then reacted with formamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.

    Reduction: Formation of 3-(4-Aminophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Replacement of pyrazole with triazole (e.g., 5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) alters electronic properties and binding affinity, shifting activity from GABAB modulation to anti-mycobacterial effects .

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group enhances metabolic stability and receptor binding in GABAB modulators . Fluorine substitution (4-FPh in ) may improve bioavailability but reduces steric bulk . Bulkier Groups: Piperidinyl-ethanol in CMPPE increases molecular weight and enhances blood-brain barrier penetration, critical for CNS activity .

Key Insights:

  • Ultrasonic Irradiation : Enhances reaction efficiency for pyrazolo[1,5-a]pyrimidin-7-ols by improving mixing and reducing reaction time .
  • Chlorination vs. Hydroxylation : POCl₃ is critical for introducing chloro groups (e.g., anti-tubercular triazolopyrimidines), while protic solvents stabilize hydroxyl groups .

Biological Activity

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antifungal effects, and mechanisms of action based on diverse research findings.

  • IUPAC Name : 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
  • Chemical Formula : C13H10ClN3O
  • CAS Number : 754772

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, a study involving various pyrazolo[1,5-a]pyrimidine derivatives indicated that compounds similar to 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol exhibited significant inhibition of tumor growth in MCF-7 breast cancer cells. The compound demonstrated:

  • IC50 Values : Ranging from 3 to 10 µM for cytotoxicity.
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G1/S phase, leading to DNA fragmentation and inhibition of cell migration .

Case Study: MCF-7 Cell Line

In vitro experiments revealed that treatment with the compound resulted in:

  • Apoptosis Rates : Increased early apoptosis from 0.44% to 12.62% and late apoptosis from 0.17% to 19.11% after 48 hours.
  • Cell Cycle Distribution Changes : A decrease in G0/G1 phase cells from 57.39% to 49.63%, with an increase in S phase cells from 33.97% to 43.12%, indicating a shift towards apoptosis .

Antifungal Activity

The compound has also shown promise as an antifungal agent. Research indicated that derivatives containing the pyrazole scaffold exhibited potent antifungal activity against several pathogenic strains:

  • Activity Against Fungi : Effective against four strains, with notable results against Mycobacterium tuberculosis H37Rv.
  • Mechanism : The antifungal properties are attributed to the disruption of fungal cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can be partially explained through its structure:

Structural Feature Biological Effect
Chlorophenyl groupEnhances binding affinity to targets
Methyl groupInfluences lipophilicity and solubility
Pyrazolo-pyrimidine coreEssential for anticancer activity

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